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CAS No.: 114-86-3

Cat. No.: S539400

The following table summarizes key quantitative findings from preclinical studies across various cancer

types, highlighting Phenformin's performance relative to other treatments.

Model Dosing . o
Cancer Type Treatment . Key Efficacy Findings  Source
System Regimen
Pancreatic Patient- Phenformin 50 mg/kg/day, Significant tumor growth
Ductal Derived ip, 4 weeks inhibition (>30%) in 5
Adenocarcinoma  Xenografts out of 12 PDXs;
(PDAC) (PDX) Prolonged tumor
Panel (12 doubling time. [1]
models)
Metformin 250 Significant tumor growth
mg/kg/day, ip, inhibition in 3 out of 12
4 weeks PDXs. [1]
BPTES 12.5 Significant tumor growth
(GLs1 mg/kg/day, ip, inhibition in 2 out of 8
inhibitor) 4 weeks PDXs. [1]
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Cancer Type

Breast Cancer
(ER+ITriple-
Negative)

Oral Squamous
Cell Carcinoma
(OScC)

Melanoma

Model
System

MCF-7 &
MDA-MB-
231
Xenografts

MDA-MB-
231
Xenografts

CAL-27 &
SCC-9 Cell
Lines (in
vitro)

CAL-27 &
SCC-9
Xenografts

Preclinical
Models

Treatment

Phenformin

Phenformin
VS.
Metformin

Phenformin

Metformin

Phenformin

Phenformin
+
BRAF/MEK
inhibitors

Dosing
Regimen

300 mg/kg/day
in drinking
water

300 mg/kg/day
each

Varying
concentrations

Varying
concentrations

150

mg/kg/day,
oral, 2 weeks

N/A

Key Efficacy Findings

Significant inhibition of
tumor development and
growth in both models;
fewer mitotic figures vs.
control. [2]

Phenformin showed
greater efficacy than
metformin in inhibiting
tumor growth. [2]

IC50: 1.81 mM (CAL-
27) and 3.22 mM (SCC-
9). [3]

IC50: >10 mM for both
cell lines. [3]

Significant reduction in
tumor size and weight
compared to control

group. [3]

Phenformin enhanced
efficacy of targeted
therapies (e.g.,
dabrafenib/trametinib).
[4]

Experimental Protocols from Key Studies

Source

To ensure reproducibility and critical appraisal, here are the detailed methodologies from two pivotal studies.
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Phenformin Efficacy Screening in Pancreatic Cancer PDX Panel
[1]

¢ Model Establishment: Fresh human pancreatic tumor specimens were surgically resected and
subcutaneously implanted into immunocompromised mice to create a "PancXenoBank" of patient-
derived xenografts (PDXs).
e Randomization & Treatment: Mice with established tumors (~150-200 mm3) were randomized into
groups. Treatments were administered once daily via intraperitoneal (ip) injection for four weeks.
e Agents & Dosing:
o Phenformin: 50 mg/kg

[¢]

Metformin: 250 mg/kg

BPTES: 12.5 mg/kg

Vehicle Control: Sterile PBS

¢ Tumor Measurement & Analysis: Tumor dimensions were measured twice weekly. Volume (V) was

[¢]

[e]

calculated as V = (a x b?)/2, where 'a’ is the longest and 'b' is the shortest diameter. Tumor Growth
Inhibition (TGI) was calculated as a percentage reduction compared to the vehicle control. A >30%
TGI was defined as a significant response.

Comparative Efficacy in Breast Cancer Xenografts [2]

¢ Cell Lines & Models: Studies used MCF-7 (ER+) and MDA-MB-231 (triple-negative) human breast
cancer cells implanted in immunocompromised mice.
e Treatment Regimens:
o Prophylactic: Mice received phenformin (300 mg/kg/day in 5% sucrose water) for two weeks
prior to cancer cell injection.
o Therapeutic: Treatment began after established tumors reached =30 mm3.
o Comparative Arm: A separate group with MDA-MB-231 tumors was treated with metformin at
the same dose.
e Endpoint Analysis: Tumor volumes were calculated from caliper measurements. Post-treatment,
tumors and organs (liver, spleen) were harvested for immunohistochemistry (IHC) and Western blot
analysis to assess proliferation and pathway modulation (e.g., AMPK activation).

Mechanisms of Action and Signaling Pathways

Phenformin's potent antitumor effects are mediated through multiple, interconnected mechanisms. The

diagram below illustrates the key signaling pathways involved.
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Inhibited Proliferation Induced Apoptosis

Click to download full resolution via product page

The diagram above shows that Phenformin's effects extend beyond a single pathway. Key mechanistic

insights include:

¢ Primary Metabolic Effects: Phenformin's best-characterized action is the inhibition of mitochondrial
complex I, leading to energy stress, activation of AMPK, and subsequent inhibition of the mTORC1
pathway, which curbs protein synthesis and cell proliferation. [5]

¢ AMPK-Independent Autophagy: In Oral Squamous Cell Carcinoma (OSCC), phenformin induces
endoplasmic reticulum (ER) stress, leading to the PERK/elF20/ATF4 signaling axis. This
upregulates novel targets NIBAN1 and DDIT4, driving autophagic cell death independently of AMPK.
[3]

¢ Hedgehog Pathway Inhibition: Phenformin can inhibit the Hedgehog signaling pathway, crucial in
certain cancers, by inhibiting mitochondrial glycerophosphate dehydrogenase (mGPD). This alters
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the cellular redox state (increasing NADH), promoting the formation of a CtBP/Glil repressor
complex that blocks pro-tumorigenic gene expression. [6]

¢ Modulation of the Tumor Immune Microenvironment (TIME): Preclinical models, particularly in
melanoma, show that phenformin reduces the population of Myeloid-Derived Suppressor Cells
(MDSCs). This remodels the TIME, enhancing the infiltration and activity of CD8+ T cells and
potentially improving response to anti-PD-1 immunotherapy. [5] [4]

Future Clinical Directions and Considerations

e Ongoing Clinical Trials: The promising preclinical data has led to active clinical translation. A Phase
I trial (NCT03026517) is evaluating phenformin in combination with dabrafenib and trametinib for
patients with BRAF-mutant melanoma. Early reports indicate a reduction in tumor-infiltrating MDSCs
in patients, mirroring preclinical findings. [5] [4]

e Managing Lactic Acidosis Risk: Phenformin was withdrawn from the diabetes market due to a risk
of lactic acidosis. However, this risk is now viewed as potentially manageable in the oncology context,
especially when weighed against the toxicities of standard chemotherapies. Strategies to mitigate this
risk, such as co-administration with 2-deoxyglucose or oxamate, are under investigation. [5]

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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